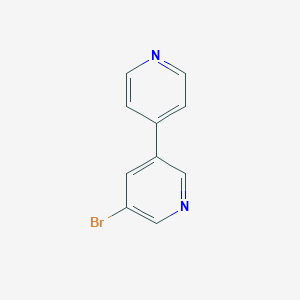

5-Bromo-3,4'-bipyridine

概要

説明

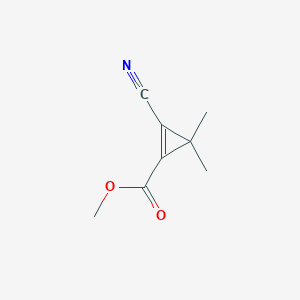

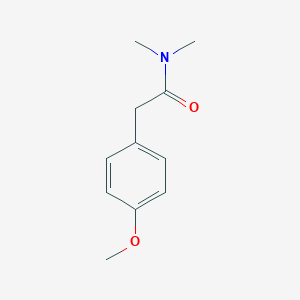

5-Bromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H7BrN2 . It is a useful intermediate for elaboration into more complex ligands through metal-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of 5-Bromo-3,4’-bipyridine and its derivatives can be efficiently conducted on a multigram scale from inexpensive starting materials . The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 5-Bromo-3,4’-bipyridine includes two electron-rich nitrogen atoms . The introduction of the electron-withdrawing bromine atom in one pyridine ring may make the case a little bit more complex .Chemical Reactions Analysis

5-Bromo-3,4’-bipyridine is a useful intermediate for elaboration into more complex ligands through metal-catalyzed coupling reactions . The selective stepwise functionalization of 5-Bromo-3,4’-bipyridine by consecutive Stille couplings is illustrated and documented in detail .Physical And Chemical Properties Analysis

5-Bromo-3,4’-bipyridine has a density of 1.5±0.1 g/cm3, a boiling point of 317.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 146.0±23.7 °C .科学的研究の応用

Synthesis of Biologically Active Molecules

5-Bromo-3,4’-bipyridine: serves as a precursor in the synthesis of various biologically active molecules. Its bromine atom can be strategically replaced or used in coupling reactions to create complex structures that exhibit biological activity. This is particularly useful in pharmaceutical research where new drug candidates are often derivatives of bipyridine compounds .

Ligands for Transition-Metal Catalysis

In the field of catalysis, 5-Bromo-3,4’-bipyridine is utilized to form ligands that bind to transition metals. These ligand-metal complexes are crucial in catalytic systems, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation. The bipyridine structure provides a stable yet reactive platform for catalytic activity .

Photosensitizers in Solar Energy Conversion

The compound’s ability to absorb light and transfer energy makes it an excellent candidate for use as a photosensitizer in solar cells5-Bromo-3,4’-bipyridine derivatives can be engineered to improve the efficiency of light-induced electron transfer, which is a key process in converting solar energy into electrical energy .

Viologens for Electrochromic Devices

Bipyridine derivatives, including those synthesized from 5-Bromo-3,4’-bipyridine , are used to create viologens. These are electroactive materials that change color upon reduction or oxidation. They have applications in smart windows, displays, and mirrors that can alter their transparency or reflectivity electronically .

Supramolecular Architectures

Due to its rigid structure and potential for functionalization, 5-Bromo-3,4’-bipyridine is a key building block in constructing supramolecular architectures. These structures have applications in molecular recognition, self-healing materials, and as frameworks for molecular machines .

Halogen Bonding in Crystal Engineering

The bromine atom in 5-Bromo-3,4’-bipyridine can participate in halogen bonding, which is a type of non-covalent interaction. This property is exploited in crystal engineering to direct the assembly of molecules into desired crystalline structures, which is important for the development of new materials with specific properties .

Synthesis of Complex Molecular Topologies

5-Bromo-3,4’-bipyridine: is a versatile building block for the construction of complex molecular topologies. Its reactivity allows for the formation of intricate ligands that can be further elaborated into functional materials with unique physical and chemical properties .

Computational Chemistry and DFT Calculations

The compound is also used in computational studies to understand the nature of halogen bonds and other interactions. Density Functional Theory (DFT) calculations involving 5-Bromo-3,4’-bipyridine provide insights into the energies and properties of these bonds, which is valuable for predicting the behavior of new materials .

Safety and Hazards

作用機序

Target of Action

5-Bromo-3,4’-bipyridine is a bipyridine derivative that has been used as a coformer and ligand in coordination chemistry . The molecule has two electron-rich nitrogen atoms, which are its primary targets . These nitrogen atoms play a crucial role in forming halogen bonds with other molecules .

Mode of Action

The interaction of 5-Bromo-3,4’-bipyridine with its targets involves the formation of halogen bonds. Theoretically, it can form two halogen bonds with two different 1,4-diiodotetrafluorobenzene molecules upon cocrystal formation . The introduction of the electron-withdrawing bromine atom in one pyridine ring may make the case a little bit more complex .

Biochemical Pathways

Bipyridine and related compounds are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, it’s plausible that 5-Bromo-3,4’-bipyridine could influence these biochemical pathways.

Pharmacokinetics

For instance, the anhydrate form of 4,4’-bipyridine shows hardly any hysteresis and a fast transformation kinetics, with the critical relative humidity being at 35% at room temperature . This could potentially impact the absorption and distribution of 5-Bromo-3,4’-bipyridine in the body.

Result of Action

Given its ability to form halogen bonds, it’s plausible that it could influence the structure and function of target molecules, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3,4’-bipyridine. For instance, the exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This suggests that the chemical environment could influence the action of 5-Bromo-3,4’-bipyridine.

特性

IUPAC Name |

3-bromo-5-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNBQZBRNLAVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543425 | |

| Record name | 5-Bromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4'-bipyridine | |

CAS RN |

106047-38-5 | |

| Record name | 5-Bromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of the co-crystal formed between 5-bromo-3,4'-bipyridine and 1,4-diiodotetrafluorobenzene?

A1: The crystal structure of the co-crystal is triclinic, belonging to the space group P-1. The unit cell dimensions are as follows: a = 8.7472(4) Å, b = 8.7822(4) Å, c = 9.4065(4) Å, α = 102.745(4)°, β = 105.489(4)°, γ = 91.949(4)°. The unit cell volume is 675.88(5) Å3, and it contains one formula unit (Z=1). This information was determined at a temperature of 290 K. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

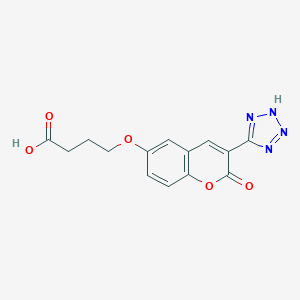

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)